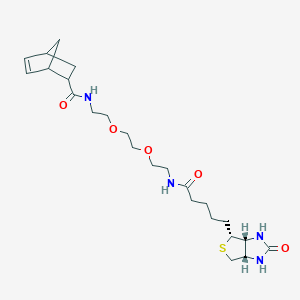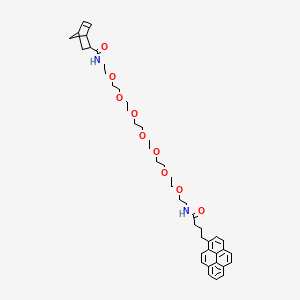
Norbornene-PEG2 Biotin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Norbornene-PEG2 Biotin is a compound that combines the unique properties of norbornene, polyethylene glycol (PEG), and biotin. Norbornene is a bicyclic hydrocarbon known for its strained ring structure, which makes it highly reactive. Polyethylene glycol is a flexible, hydrophilic polymer that enhances the solubility and biocompatibility of the compound. Biotin, also known as vitamin B7, is a water-soluble vitamin that plays a crucial role in various metabolic processes. The combination of these three components results in a versatile compound with applications in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Norbornene-PEG2 Biotin typically involves several steps:
Norbornene Functionalization: Norbornene is first functionalized with a polyethylene glycol chain.
Biotinylation: The PEGylated norbornene is then conjugated with biotin.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Functionalization: Large quantities of norbornene are functionalized with PEG using automated reactors.
Purification: The PEGylated norbornene is purified using techniques such as column chromatography or recrystallization.
Biotin Conjugation: The purified product is then conjugated with biotin in large-scale reactors, followed by further purification to obtain the final product.
化学反应分析
Types of Reactions: Norbornene-PEG2 Biotin undergoes various chemical reactions, including:
Oxidation: The norbornene moiety can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the norbornene ring to a less strained cyclohexane ring.
Substitution: The strained ring structure of norbornene makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like thiols or amines can react with norbornene under mild conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Thiol- or amine-substituted norbornene derivatives.
科学研究应用
Norbornene-PEG2 Biotin has a wide range of applications in scientific research:
作用机制
The mechanism of action of Norbornene-PEG2 Biotin involves several molecular interactions:
Biotin-Streptavidin Interaction: The biotin moiety binds with high affinity to streptavidin, enabling targeted delivery and detection in biological systems.
Polyethylene Glycol: The PEG chain enhances solubility and biocompatibility, allowing the compound to circulate longer in biological systems.
Norbornene Reactivity: The strained ring structure of norbornene facilitates rapid and efficient chemical reactions, making it a valuable tool in click chemistry.
相似化合物的比较
Norbornene-PEG2 Biotin can be compared with other similar compounds:
Norbornene-PEG-Biotin: Similar in structure but may have different PEG chain lengths or biotin derivatives.
Norbornene-PEG2: Lacks the biotin moiety, limiting its use in bioconjugation applications.
Biotin-PEG2: Lacks the norbornene moiety, reducing its reactivity in click chemistry reactions.
Uniqueness: this compound stands out due to its combination of high reactivity, biocompatibility, and specific binding capabilities, making it a versatile compound for various scientific applications .
属性
IUPAC Name |
N-[2-[2-[2-[5-[(3aR,4R,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N4O5S/c29-21(4-2-1-3-20-22-19(15-34-20)27-24(31)28-22)25-7-9-32-11-12-33-10-8-26-23(30)18-14-16-5-6-17(18)13-16/h5-6,16-20,22H,1-4,7-15H2,(H,25,29)(H,26,30)(H2,27,28,31)/t16?,17?,18?,19-,20-,22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBQNUPLHMIDKZ-ILPPMHSSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)NCCOCCOCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H](S1)CCCCC(=O)NCCOCCOCCNC(=O)C3CC4CC3C=C4)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(2-prop-2-ynoxyethoxy)phenyl]propanoate](/img/structure/B8115061.png)
